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Introduction

BAY 1895344 is a potent and highly selective, orally available inhibitor of the Ataxia
Telangiectasia and Rad3-related (ATR) kinase, a critical regulator of the DNA damage
response (DDR).[1][2] In cells with deficiencies in other key DNA repair pathways, such as
those with mutations in the Ataxia-Telangiectasia Mutated (ATM) gene, treatment with BAY
1895344 can lead to synthetic lethality, making it a promising therapeutic strategy for a subset
of cancers.[3][4] These application notes provide a summary of the preclinical and clinical data
on BAY 1895344 and detailed protocols for key experimental assays to evaluate its efficacy in
DNA repair deficient cells.

Data Presentation
Preclinical Activity of BAY 1895344

The antiproliferative activity of BAY 1895344 has been demonstrated across a wide range of
human cancer cell lines, with particular sensitivity observed in those harboring DNA damage
response defects.
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Cell
Metric Value ) o Reference
Lines/Conditions

Broad spectrum of
human cancer cell
IC50 Range 9 - 490 nmol/L lines, with increased
sensitivity in those
with DDR defects.

Clinical Activity of BAY 1895344 in Advanced Solid
Tumors

A first-in-human Phase | clinical trial (NCT03188965) has evaluated the safety and efficacy of
BAY 1895344 in patients with advanced solid tumors.[3][4]

Metric Value Patient Population Reference

Patients treated at or

o above the Maximum
Objective Response

30.7% Tolerated Dose (MTD)  [3]
Rate (ORR)
of 40 mg BID (3 days
on/4 days off).
) ) ATM protein loss Patients with various
Responding Patient ) )
) and/or deleterious advanced solid [3114]
Profile )
ATM mutations. tumors.
Median Duration of ) )
315.5 days Responding patients. [4]

Response

Signaling Pathways and Experimental Workflows
ATR Signaling Pathway and the Role of BAY 1895344

The following diagram illustrates the central role of ATR in the DNA damage response and how
BAY 1895344 intervenes.
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Caption: ATR signaling pathway and the inhibitory action of BAY 1895344.

General Experimental Workflow for Evaluating BAY
1895344
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The following diagram outlines a typical experimental workflow to assess the efficacy of BAY
1895344 in cancer cell lines.
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Caption: A general experimental workflow for the evaluation of BAY 1895344.

Experimental Protocols
Cell Viability Assay (MTT Assay)
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This protocol determines the concentration of BAY 1895344 that inhibits cell viability by 50%
(1C50).

Materials:

o 96-well cell culture plates

o Cancer cell lines of interest (both DNA repair proficient and deficient)
o Complete cell culture medium

e BAY 1895344 stock solution (in DMSO)

e MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in
PBS)[5]

e Solubilization solution (e.g., DMSO or 0.01 M HCI in 10% SDS)
e Microplate reader
Procedure:

o Cell Seeding: Seed cells in a 96-well plate at a density of 3,000-5,000 cells per well in 100 puL
of complete medium. Incubate overnight at 37°C in a humidified 5% CO2 incubator.[6]

e Compound Treatment: Prepare serial dilutions of BAY 1895344 in complete medium. A
typical starting concentration range for a potent ATR inhibitor is 1 nM to 10 uM.[6] Include a
vehicle-only control (e.g., DMSO at a final concentration of < 0.1%).

o Remove the medium from the wells and add 100 pL of the medium containing the different
concentrations of BAY 1895344 or vehicle control.

 Incubate for a desired period (e.g., 72 hours).

e MTT Addition: Add 10 pL of MTT solution to each well and incubate for 3-4 hours at 37°C,
allowing for the formation of formazan crystals.[5][7]
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e Solubilization: Add 100-150 pL of solubilization solution to each well and mix thoroughly to
dissolve the formazan crystals.[5]

e Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.[7]

o Data Analysis: Normalize the absorbance values to the vehicle-treated control wells to
determine the percentage of cell viability. Plot the percentage of cell viability against the log
of the BAY 1895344 concentration and use non-linear regression analysis to calculate the
IC50 value.

Clonogenic Survival Assay

This assay assesses the long-term cytotoxic effects of BAY 1895344 by measuring the ability of
single cells to form colonies.

Materials:

o 6-well cell culture plates

e Cancer cell lines of interest

o Complete cell culture medium

e BAY 1895344 stock solution

o Crystal violet staining solution (0.5% crystal violet in 25% methanol)[6]
Procedure:

e Cell Seeding: Seed a low number of cells (e.g., 200-1000 cells per well, to be optimized for
each cell line) in 6-well plates and allow them to attach overnight.[6][8]

o Compound Treatment: Treat the cells with various concentrations of BAY 1895344 or a
vehicle control.

e Colony Formation: Incubate the plates for 10-14 days at 37°C in a humidified 5% CO2
incubator, allowing colonies to form. The medium can be carefully replaced every 3-4 days if
necessary.[6][8]
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» Fixation and Staining:

o

Aspirate the medium and gently wash the colonies with PBS.

[¢]

Fix the colonies with a suitable fixative (e.g., methanol or 10% formalin) for 10-15 minutes.

[9]

[¢]

Remove the fixative and stain the colonies with crystal violet solution for 20-30 minutes.[6]

[¢]

Gently wash the plates with water and allow them to air dry.

e Colony Counting: Count the number of colonies (typically defined as a cluster of =50 cells) in
each well.

» Data Analysis: Calculate the surviving fraction for each treatment condition by normalizing
the number of colonies to that of the vehicle-treated control.

DNA Damage Quantification (yH2AX
Immunofluorescence Staining)

This protocol is for visualizing and quantifying DNA double-strand breaks by staining for
phosphorylated H2AX (yH2AX).

Materials:

Multi-well plates with sterile glass coverslips

» Cancer cell lines of interest

o BAY 1895344 stock solution

o 4% Paraformaldehyde (PFA) in PBS

e Permeabilization buffer (e.g., 0.25% Triton X-100 in PBS)
» Blocking buffer (e.g., 5% BSA in PBS)

e Primary antibody: anti-yH2AX (Ser139)
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Fluorescently labeled secondary antibody

DAPI (4',6-diamidino-2-phenylindole) for nuclear counterstaining

Antifade mounting medium

Fluorescence microscope

Procedure:

Cell Seeding and Treatment: Seed cells on coverslips in multi-well plates. After allowing
them to attach, treat with BAY 1895344 at the desired concentration and for the desired time
(e.g., 24 hours).

Fixation: Aspirate the medium, wash with PBS, and fix the cells with 4% PFA for 15 minutes
at room temperature.[10]

Permeabilization: Wash the cells with PBS and then permeabilize with 0.25% Triton X-100 in
PBS for 10-15 minutes.[11]

Blocking: Wash with PBS and block non-specific antibody binding with 5% BSA in PBS for 1
hour at room temperature.[10][11]

Primary Antibody Incubation: Incubate the cells with the anti-yH2AX primary antibody (diluted
in blocking buffer) overnight at 4°C in a humidified chamber.[10]

Secondary Antibody Incubation: Wash the cells with PBS and then incubate with the
fluorescently labeled secondary antibody (diluted in blocking buffer) for 1 hour at room
temperature in the dark.[10]

Counterstaining and Mounting: Wash the cells with PBS and counterstain the nuclei with
DAPI for 5 minutes.[10] Wash again with PBS and mount the coverslips onto microscope
slides using antifade mounting medium.

Imaging and Quantification: Acquire images using a fluorescence microscope. Quantify the
number of yH2AX foci per nucleus using image analysis software.
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Cell Cycle Analysis (Flow Cytometry with Propidium
lodide)

This protocol is for analyzing the cell cycle distribution of cells treated with BAY 1895344.
Materials:

Cancer cell lines of interest

BAY 1895344 stock solution

Phosphate-Buffered Saline (PBS)

70% Ethanol (ice-cold)

Propidium lodide (PI) staining solution (containing RNase A)[12][13]

Flow cytometer

Procedure:

Cell Seeding and Treatment: Seed cells in appropriate culture vessels and treat with BAY
1895344 for the desired duration (e.g., 24-48 hours).

Cell Harvesting: Harvest both adherent and suspension cells and collect them by
centrifugation at 300 x g for 5 minutes.[12]

Fixation: Wash the cell pellet with PBS. Resuspend the pellet in a small volume of PBS and,
while gently vortexing, add ice-cold 70% ethanol dropwise to a final concentration of 70%.
[12][14] Incubate on ice for at least 30 minutes or at -20°C for longer storage.

Staining: Centrifuge the fixed cells to remove the ethanol. Wash the cell pellet with PBS.
Resuspend the pellet in PI staining solution and incubate for 15-30 minutes at room
temperature in the dark.[1][12]

Flow Cytometry Analysis: Analyze the samples on a flow cytometer. Collect data for at least
10,000 events per sample.
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» Data Analysis: Use appropriate software to analyze the DNA content histograms and quantify
the percentage of cells in the G1, S, and G2/M phases of the cell cycle.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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